Cas no 186342-86-9 (2,4,6-Trichlorobenzene-1-carboximidamide hydrochloride)

2,4,6-Trichlorobenzene-1-carboximidamide hydrochloride is a chlorinated aromatic compound featuring a carboximidamide functional group. Its structural properties, including the electron-withdrawing trichloro substituents, enhance its reactivity in nucleophilic substitution and condensation reactions. This compound is particularly useful in synthetic organic chemistry as an intermediate for the preparation of heterocyclic compounds, pharmaceuticals, and agrochemicals. The hydrochloride salt form improves stability and solubility, facilitating handling and storage. Its well-defined reactivity profile makes it a valuable reagent for researchers developing novel chemical entities. The compound’s purity and consistent performance are critical for reproducible results in fine chemical synthesis.
2,4,6-Trichlorobenzene-1-carboximidamide hydrochloride structure
186342-86-9 structure
Product Name:2,4,6-Trichlorobenzene-1-carboximidamide hydrochloride
CAS No:186342-86-9
MF:C7H6Cl4N2
MW:259.947937488556
MDL:MFCD34474756
CID:5612719
PubChem ID:19063919
Update Time:2025-05-19

2,4,6-Trichlorobenzene-1-carboximidamide hydrochloride Chemical and Physical Properties

Names and Identifiers

    • SCHEMBL8629135
    • EN300-32781674
    • 2,4,6-trichlorobenzene-1-carboximidamide hydrochloride
    • 186342-86-9
    • 2,4,6-trichlorobenzene-1-carboximidamide hydrochloride
    • 2,4,6-Trichlorobenzene-1-carboximidamide hydrochloride
    • MDL: MFCD34474756
    • Inchi: 1S/C7H5Cl3N2.ClH/c8-3-1-4(9)6(7(11)12)5(10)2-3;/h1-2H,(H3,11,12);1H
    • InChI Key: UMAGCZMWCIYQAO-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=C(C=1C(=N)N)Cl)Cl.Cl

Computed Properties

  • Exact Mass: 259.925559g/mol
  • Monoisotopic Mass: 257.928509g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 174
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.9Ų

2,4,6-Trichlorobenzene-1-carboximidamide hydrochloride Pricemore >>

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Additional information on 2,4,6-Trichlorobenzene-1-carboximidamide hydrochloride

Introduction to 2,4,6-Trichlorobenzene-1-carboximidamide hydrochloride (CAS No. 186342-86-9)

2,4,6-Trichlorobenzene-1-carboximidamide hydrochloride, identified by the CAS number 186342-86-9, is a specialized chemical compound that has garnered attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of carboximidamides, which are characterized by their unique structural and functional properties. The presence of chlorine atoms at the 2, 4, and 6 positions of the benzene ring introduces significant reactivity and potential utility in various synthetic applications.

The synthesis and characterization of 2,4,6-Trichlorobenzene-1-carboximidamide hydrochloride involve meticulous attention to detail to ensure high purity and yield. The process typically involves the reaction of trichlorobenzene derivatives with appropriate imidamide-forming reagents under controlled conditions. Advanced spectroscopic techniques such as NMR, mass spectrometry, and X-ray crystallography are employed to confirm the structural integrity of the compound.

One of the most compelling aspects of 2,4,6-Trichlorobenzene-1-carboximidamide hydrochloride is its potential application in medicinal chemistry. Recent studies have highlighted its role as a key intermediate in the development of novel bioactive molecules. Specifically, researchers have been exploring its utility in designing compounds with antimicrobial and anti-inflammatory properties. The imidamide moiety is known to exhibit significant pharmacological activity, making this compound a promising candidate for further investigation.

In the realm of agrochemicals, 2,4,6-Trichlorobenzene-1-carboximidamide hydrochloride has shown promise as a precursor for developing advanced pesticides and herbicides. The chlorine substituents on the benzene ring enhance its interaction with biological targets, potentially leading to more effective and selective formulations. This has sparked interest among scientists who are seeking sustainable alternatives to conventional agrochemicals.

The chemical properties of 2,4,6-Trichlorobenzene-1-carboximidamide hydrochloride make it a versatile building block for organic synthesis. Its reactivity allows for further functionalization, enabling the creation of a diverse array of derivatives with tailored properties. This flexibility is particularly valuable in drug discovery pipelines, where rapid access to structurally diverse compounds is essential for identifying lead candidates.

Recent advancements in computational chemistry have also contributed to a deeper understanding of 2,4,6-Trichlorobenzene-1-carboximidamide hydrochloride's behavior. Molecular modeling studies have provided insights into its interactions with biological targets, helping researchers predict its pharmacological effects with greater accuracy. These computational tools are increasingly being integrated into drug development workflows to accelerate the discovery process.

The safety profile of 2,4,6-Trichlorobenzene-1-carboximidamide hydrochloride is another critical consideration. While preliminary studies suggest that it exhibits moderate toxicity in vitro, further research is needed to fully assess its safety and environmental impact. Regulatory agencies require comprehensive toxicological data before approving any new chemical entity for commercial use. Therefore, ongoing studies are focused on evaluating its metabolic pathways and potential long-term effects.

Industrial-scale production of 2,4,6-Trichlorobenzene-1-carboximidamide hydrochloride presents both challenges and opportunities. Optimizing synthetic routes for high yield and cost-effectiveness is essential for ensuring its widespread adoption in pharmaceutical and agrochemical applications. Collaborative efforts between academia and industry are crucial for overcoming these challenges and translating laboratory findings into practical solutions.

The future prospects of 2,4,6-Trichlorobenzene-1-carboximidamide hydrochloride are bright given its multifaceted potential. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to play a significant role in advancing chemical innovation across multiple sectors. Its unique properties make it a valuable asset in the quest for novel therapeutics and sustainable agricultural solutions.

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